2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

説明

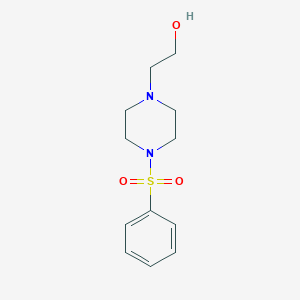

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is an organic compound with the molecular formula C₁₂H₁₈N₂O₃S and a molecular weight of 270.35 g/mol . It is also known by other names such as 2-[4-(phenylsulfonyl)piperazino]-1-ethanol and 2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-ol . This compound is characterized by the presence of a piperazine ring substituted with a phenylsulfonyl group and an ethanol moiety.

準備方法

The synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol typically involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base, followed by the addition of ethylene oxide . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

化学反応の分析

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Substitution: The ethanol moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Scientific Research Applications

-

Pharmaceutical Development :

- The compound is being investigated as a lead candidate for developing new antidepressants. Its piperazine structure is associated with various neuropharmacological activities, making it a promising scaffold for drugs targeting mood disorders.

- There is potential for application in treating neurodegenerative diseases such as Parkinson's and Alzheimer's due to the known efficacy of piperazine derivatives in these contexts.

-

Biochemical Interactions :

- Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. These studies may involve assessing its binding affinity to neurotransmitter receptors or enzymes involved in metabolic pathways.

- The compound may also exhibit inhibitory effects on specific enzymes related to steroid metabolism, which could have implications in treating hormonal disorders .

-

Synthesis of Derivatives :

- The compound serves as a precursor for synthesizing various derivatives that may enhance its biological activity or selectivity. For example, modifications at the piperazine ring or sulfonamide group can lead to novel compounds with improved pharmacological profiles.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Piperazine ring with phenylsulfonamide group | Antidepressant properties |

| 2-(4-Aminophenyl)sulfonamide | Similar sulfonamide functionality | Anticancer activity |

| 4-(Phenoxy)piperidine | Piperidine ring with phenoxy substitution | Analgesic effects |

| 1-(Naphthalenesulfonyl)piperazine | Naphthalene instead of phenyl | Antimicrobial properties |

| 2-(4-Methylpiperazin-1-yl)ethanol | Methyl-substituted piperazine | Neuroprotective effects |

This table illustrates the diversity in structural modifications and their corresponding biological activities, highlighting the unique position of this compound in medicinal chemistry.

Pharmacological Studies

Research has shown that compounds containing piperazine rings can exhibit various biological activities. For instance, studies have indicated that derivatives of this compound could potentially modulate serotonin and dopamine receptors, which are critical in treating mood disorders. Further investigations into its pharmacological profile are warranted.

作用機序

The mechanism of action of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

類似化合物との比較

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol can be compared with other similar compounds such as:

1-(Phenylsulfonyl)piperazine: This compound lacks the ethanol moiety and has different chemical properties and applications.

1-Tosylpiperazine: Similar to this compound but with a tosyl group instead of a phenylsulfonyl group.

2-(4-(Benzenesulfonyl)piperazin-1-yl)ethanol: Another name for the same compound, highlighting its structural similarity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

生物活性

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is a compound characterized by its piperazine ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including neurodegenerative disorders and infections. The unique structural features of this compound, including the phenylsulfonyl group and ethanol moiety, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2S. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds with piperazine rings exhibit significant antimicrobial activity. For example, derivatives of piperazine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated that certain piperazine derivatives can inhibit bacterial growth at low concentrations, suggesting potential as therapeutic agents against resistant pathogens .

Neuropharmacological Effects

The piperazine moiety is prevalent in drugs targeting neurological conditions such as Parkinson's and Alzheimer's diseases. Compounds like this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing mood and cognitive functions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in disease pathways, similar to other piperazine derivatives that target enzymes like AKR1C3, which plays a role in steroid metabolism .

- Membrane Disruption : Studies have indicated that certain sulfonamide-containing compounds can disrupt bacterial membranes, leading to cell lysis and death .

Study 1: Antibacterial Activity

A study conducted on related compounds demonstrated that a derivative containing a phenylsulfonyl group showed promising antibacterial activity against MRSA. The minimum inhibitory concentration (MIC) was determined to be 45 µg/mL, indicating effective antibacterial properties when compared to standard antibiotics like streptomycin .

Study 2: Neuropharmacological Evaluation

In a pharmacological assessment, the effects of piperazine derivatives on neurotransmitter release were examined. Results indicated that these compounds could enhance serotonin levels in vitro, suggesting their potential use in treating mood disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Piperazine ring with sulfonamide | Antimicrobial |

| 2-(4-Aminophenyl)sulfonamide | Similar sulfonamide functionality | Antimicrobial |

| 4-(Phenoxy)piperidine | Piperidine ring with phenoxy substitution | Limited activity |

| 1-(Naphthalenesulfonyl)piperazine | Naphthalene substitution | Antimicrobial |

| 2-(4-Methylpiperazin-1-yl)ethanol | Methyl-substituted piperazine | Neuroactive |

特性

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPAFAQQVCZXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349927 | |

| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640765 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16017-63-3 | |

| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。